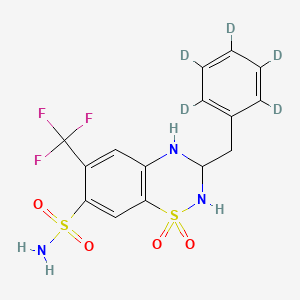
N-(2-Hydroxyethyl) Pseudoephedrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl) Pseudoephedrine is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . It is a derivative of pseudoephedrine, a well-known sympathomimetic amine used primarily as a decongestant. This compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the pseudoephedrine structure, which imparts unique chemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl) Pseudoephedrine can be synthesized through various chemical routes. One common method involves the reaction of pseudoephedrine with ethylene oxide under controlled conditions to introduce the hydroxyethyl group . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where pseudoephedrine is reacted with ethylene oxide in the presence of a suitable catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity .
化学反応の分析
Types of Reactions: N-(2-Hydroxyethyl) Pseudoephedrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
N-(2-Hydroxyethyl) Pseudoephedrine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of respiratory conditions and as a decongestant.
作用機序
The mechanism of action of N-(2-Hydroxyethyl) Pseudoephedrine involves its interaction with adrenergic receptors in the body. It primarily acts as a sympathomimetic agent, stimulating alpha and beta adrenergic receptors. This leads to vasoconstriction, which reduces nasal congestion by shrinking swollen nasal mucous membranes. Additionally, it can cause bronchial relaxation, increased heart rate, and contractility .
類似化合物との比較
Pseudoephedrine: A closely related compound with similar decongestant properties but lacks the hydroxyethyl group.
Ephedrine: Another sympathomimetic amine with a similar structure but different pharmacological effects.
Phenylephrine: A decongestant with a different chemical structure but similar therapeutic uses.
Uniqueness: N-(2-Hydroxyethyl) Pseudoephedrine is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and pharmacological properties. This modification can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
特性
IUPAC Name |
(1S,2S)-2-[2-hydroxyethyl(methyl)amino]-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11/h3-7,10,12,14-15H,8-9H2,1-2H3/t10-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUDAROQGILUTD-CMPLNLGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857721 |
Source


|
| Record name | (1S,2S)-2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54275-43-3 |
Source


|
| Record name | (1S,2S)-2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid](/img/structure/B589284.png)







